molecular formula C11H12N2O3S B14324232 ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate CAS No. 104121-70-2

ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate

Cat. No.: B14324232
CAS No.: 104121-70-2
M. Wt: 252.29 g/mol
InChI Key: OZQLRFZPONGPRL-UHFFFAOYSA-N
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Description

Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of solvents such as ethanol or dioxane and catalysts like sodium persulfate or other oxidizing agents .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring system allows for strong binding interactions with these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

104121-70-2

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate

InChI

InChI=1S/C11H12N2O3S/c1-3-16-11(14)12-8-6-4-5-7-9(8)17-13-10(7)15-2/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

OZQLRFZPONGPRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1SN=C2OC

Origin of Product

United States

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